Quinoline-4-carbohydrazide hydrate
Overview
Description
Quinoline-4-carbohydrazide hydrate is a chemical compound with the molecular formula C10H9N3O.xH2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including medicinal chemistry, due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinoline-4-carbohydrazide hydrate can be synthesized through several methods. One common method involves the reaction of quinoline-4-carboxylic acid with hydrazine hydrate. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.
Another method involves the reaction of quinoline-4-carboxylic acid chloride with hydrazine hydrate. This reaction also takes place in an organic solvent under reflux conditions, followed by purification through recrystallization.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
Quinoline-4-carbohydrazide hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-4-carboxylic acid.
Reduction: It can be reduced to form quinoline-4-carbohydrazine.
Substitution: It can undergo substitution reactions with various electrophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Quinoline-4-carboxylic acid.
Reduction: Quinoline-4-carbohydrazine.
Substitution: Various quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Quinoline-4-carbohydrazide hydrate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer agents.
Biology: It is used in the study of enzyme inhibition and as a probe for biological assays.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of quinoline-4-carbohydrazide hydrate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as epidermal growth factor receptor tyrosine kinase, by binding to the active site and preventing substrate binding . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Quinoline-4-carbohydrazide hydrate can be compared with other similar compounds, such as:
Quinoline-4-carboxylic acid: Unlike this compound, quinoline-4-carboxylic acid lacks the hydrazide functional group, which limits its reactivity in certain chemical reactions.
Quinoline-4-carbohydrazine: This compound is a reduced form of this compound and has different reactivity and biological activity.
Quinoline-4-carboxamide: This compound has an amide functional group instead of a hydrazide group, which affects its chemical properties and biological activity.
This compound is unique due to its hydrazide functional group, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities.
Properties
IUPAC Name |
quinoline-4-carbohydrazide;hydrate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.H2O/c11-13-10(14)8-5-6-12-9-4-2-1-3-7(8)9;/h1-6H,11H2,(H,13,14);1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGCIHLMYAXXDFJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=O)NN.O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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